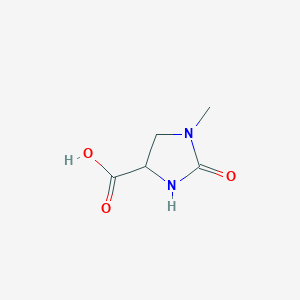

1-Methyl-2-oxoimidazolidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-7-2-3(4(8)9)6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDVCQIVTIIFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314902-27-6 | |

| Record name | 1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Methyl 2 Oxoimidazolidine 4 Carboxylic Acid

De Novo Synthetic Routes to the 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Core

De novo synthesis involves the construction of the core heterocyclic ring from acyclic precursors.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for rapidly building molecular complexity and are known to produce related heterocyclic structures like 4-imidazolidinones. organic-chemistry.orgresearchgate.net These reactions typically involve the combination of three or more starting materials in a one-pot process to form a product that contains portions of all initial reactants. wikipedia.org However, based on a review of the available scientific literature, a specific multicomponent reaction pathway for the direct synthesis of this compound has not been prominently reported. The primary synthetic routes documented for this compound rely on precursor-based and cyclization strategies.

Cyclization Reactions for Imidazolidine (B613845) Ring Formation

The formation of the 2-oxoimidazolidine ring is the key step in the synthesis of the title compound. The most direct method involves an intramolecular cyclization of a suitable diamino precursor. One established route utilizes the reaction of an amino acid derivative with a carbonylating agent like phosgene (B1210022) to form the cyclic urea (B33335) structure. mdpi.comresearchgate.net

An alternative multi-step approach begins with asparagine derivatives. mdpi.comresearchgate.net This pathway employs a Hofmann degradation to chemically modify the amide side chain of asparagine, which ultimately yields a diamino intermediate that can be cyclized to form the desired imidazolidinone core. mdpi.comresearchgate.net

Enantioselective and Diastereoselective Synthetic Pathways

The synthesis of specific stereoisomers of this compound is most commonly achieved through a substrate-controlled enantioselective pathway. This approach utilizes an enantiomerically pure starting material, thereby transferring the existing chirality to the final product. The synthesis of the (S)-enantiomer, for example, starts from the commercially available (S)-2-amino-3-(methylamino)propionic acid hydrochloride. mdpi.comresearchgate.net The stereocenter at the 4-position of the imidazolidinone ring is thus dictated by the configuration of the amino acid precursor.

While catalytic asymmetric methods exist for the synthesis of some imidazolidin-2-one derivatives, such as the palladium-catalyzed carboamination of N-allyl ureas, these routes have not been specifically reported for the synthesis of the 4-carboxylic acid substituted target compound. umich.edu Therefore, the precursor-based approach remains the most direct and documented method for obtaining enantiomerically pure this compound.

Precursor-Based Synthesis and Chemical Modifications of this compound

These strategies utilize a pre-formed, well-defined starting material that is then converted into the target molecule.

Derivatization from Defined Amino Acid Precursors (e.g., (S)-2-amino-3-(methylamino)propionic acid)

The most widely reported and efficient synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid starts from (S)-2-amino-3-(methylamino)propionic acid hydrochloride. mdpi.comresearchgate.net This method involves the reaction of the amino acid with phosgene in the presence of a base, such as sodium bicarbonate, in an aqueous solution. mdpi.comresearchgate.netnih.govpreprints.org The phosgene acts as a carbonylating agent, reacting with the two amino groups of the precursor to form the cyclic urea that constitutes the imidazolidinone ring. researchgate.netresearchgate.net

The resulting product is water-soluble, necessitating a specific workup procedure. mdpi.com The aqueous solution containing the sodium salt of the product is passed through an ion-exchange resin to yield the free carboxylic acid. mdpi.comresearchgate.netnih.gov Subsequent lyophilization and recrystallization from a solvent like acetonitrile (B52724) afford the final compound as a pure, crystalline solid. mdpi.comresearchgate.net

Table 1: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

| Precursor | Reagents | Solvent | Key Steps | Yield | Reference |

|---|

Functionalization of Existing Imidazolidinone Scaffolds

While functionalization of existing heterocycles is a common synthetic strategy, it is not a primary route for the preparation of this compound itself. Instead, this compound and its esters often serve as the foundational scaffold for the synthesis of more complex molecules. mdpi.com For instance, the synthesis of the ACE inhibitor imidapril (B193102) involves the further modification of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid esters. This typically involves acylation at the N3 position of the imidazolidinone ring, coupling the scaffold with other synthetic fragments. Therefore, the title compound is more frequently a starting material for functionalization rather than the product of such a reaction.

Catalytic Methodologies in the Synthesis of this compound

Catalytic approaches offer efficient and selective pathways for the synthesis of complex molecules like this compound. These methods are broadly categorized into organocatalytic and metal-catalyzed transformations, each presenting distinct advantages in terms of stereocontrol, functional group tolerance, and process efficiency.

While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis have been successfully applied to the synthesis of the core cyclic urea structure. These methodologies provide a conceptual framework for potential applications in the synthesis of the target molecule.

A notable organocatalytic approach involves the enantioselective synthesis of five- and six-membered cyclic ureas from allylic amines and isocyanates, facilitated by a C2-symmetric bis(amidine) (BAM) catalyst. acs.orgresearchgate.net This reaction proceeds via an amine-isocyanate capture-cyclization mechanism, where the catalyst controls the stereochemistry of the newly formed chiral center. acs.orgresearchgate.net The versatility of this method is demonstrated by its ability to control the regioselectivity of the cyclization (5-exo vs. 6-endo) based on the geometry of the alkene substrate. acs.org

Table 1: Illustrative Examples of Organocatalyzed Cyclic Urea Synthesis

| Entry | Allylic Amine Substrate | Isocyanate | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-Allylaniline | Trichloroacetyl isocyanate | 10 | CH2Cl2 | 93 | 93 |

| 2 | N-(Cinnamyl)aniline | Trichloroacetyl isocyanate | 10 | CH2Cl2 | 85 | 91 |

| 3 | N-(But-2-en-1-yl)aniline | Trichloroacetyl isocyanate | 10 | CH2Cl2 | 78 | 88 |

This table presents data from representative organocatalytic syntheses of related cyclic ureas to illustrate the potential of the methodology. The specific synthesis of this compound via this method has not been reported.

The application of such organocatalytic strategies to a suitably substituted diamine precursor could offer a metal-free and highly enantioselective route to this compound. The development of bifunctional organocatalysts, such as those incorporating thiourea (B124793) moieties, has also shown significant promise in activating substrates and controlling stereoselectivity in the synthesis of various heterocyclic compounds.

Metal-catalyzed reactions, particularly those employing palladium, are pivotal in the synthesis of this compound and its derivatives. A key transformation is the debenzylation of protected precursors, which offers a reliable method for obtaining the final product or its esters.

A significant advancement in this area is the palladium-catalyzed debenzylation for the preparation of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester, an important intermediate for Imidapril. rsc.org This process utilizes a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen donor, such as anhydrous ammonium (B1175870) formate (B1220265), in a solvent like methanol (B129727). rsc.org This method is advantageous as it circumvents the need for high-pressure gaseous hydrogen, thereby enhancing the safety and scalability of the synthesis. rsc.org

Table 2: Palladium-Catalyzed Debenzylation for the Synthesis of a this compound Derivative

| Entry | Protected Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature | Yield (%) |

| 1 | (4S)-3-benzyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester | 10% Pd/C | Anhydrous ammonium formate | Methanol | Reflux | High |

Data is based on the process described in patent JP2016108315A. The patent indicates a high yield without specifying the exact percentage.

The mechanism of palladium-catalyzed debenzylation involves the oxidative addition of the benzyl-nitrogen bond to the palladium surface, followed by hydrogenolysis. The use of a hydrogen donor like ammonium formate allows for the in-situ generation of hydrogen on the catalyst surface. This transfer hydrogenation approach is generally considered safer and more convenient for laboratory and industrial scale operations compared to using molecular hydrogen under pressure.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. The goal is to develop processes that are more environmentally benign, safer, and more efficient in terms of resource utilization.

The traditional synthesis of this compound involves the use of phosgene or its equivalents to form the cyclic urea structure from a diamine precursor. nih.gov Phosgene is a highly toxic and hazardous chemical, making its use a significant environmental and safety concern. A key aspect of green chemistry is the replacement of such hazardous reagents with safer alternatives.

One of the primary green chemistry considerations in the synthesis of this compound is the avoidance of phosgene. Alternative carbonylation agents that are less hazardous include dimethyl carbonate, diethyl carbonate, and even carbon dioxide under certain catalytic conditions. These alternatives, while potentially requiring more forcing reaction conditions, offer a significantly improved safety profile.

The palladium-catalyzed debenzylation method using a hydrogen donor instead of pressurized hydrogen gas, as discussed previously, is another excellent example of the application of green chemistry principles. rsc.org This approach reduces the risks associated with handling flammable and explosive gases under high pressure.

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. Two of the most common are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy indicates a more efficient process with less waste generation at the atomic level.

The E-Factor , introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process.

A comparative analysis of the traditional phosgene-based synthesis and a potential greener alternative highlights the benefits of applying green chemistry principles.

Table 3: Green Chemistry Metrics Comparison for the Synthesis of a Cyclic Urea Core

| Synthetic Route | Key Reagents | Atom Economy (%) | E-Factor (approx.) | Key Advantages | Key Disadvantages |

| Traditional Route | Diamine, Phosgene | Lower | Higher | Well-established, often high yielding | Use of highly toxic phosgene, generation of stoichiometric HCl waste |

| Greener Alternative | Diamine, Dimethyl Carbonate | Higher | Lower | Avoids phosgene, methanol is the primary byproduct which can be recycled | May require higher temperatures and pressures, catalyst may be needed |

The development of sustainable synthetic routes for this compound continues to be an active area of research, with a focus on catalytic methods that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Advanced Structural Elucidation and Conformational Analysis of 1 Methyl 2 Oxoimidazolidine 4 Carboxylic Acid

High-Resolution Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, providing a detailed fingerprint of its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR techniques)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been utilized to confirm the molecular structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in solution. mdpi.com The spectra are consistent with the proposed structure, showing the expected chemical shifts and coupling patterns for the protons and carbon atoms within the molecule. mdpi.com The data, recorded in deuterium (B1214612) oxide (D₂O), provides clear signals for the methyl group, the imidazolidinone ring protons, and the distinct carbon environments. mdpi.com

Table 1: NMR Spectroscopic Data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid in D₂O mdpi.com

| Spectrum | Parameter | Chemical Shift (δ) | Description |

|---|---|---|---|

| ¹H NMR (400 MHz) | δH | 2.63 ppm (s, 3H) | N-Methyl (NMe) |

| 3.50 ppm (dd, 1H, J=9.7, 5.2 Hz) | H-5 | ||

| 3.72 ppm (apparent t, 1H, J=10.0 Hz) | H-5 | ||

| 4.27 ppm (dd, 1H, J=10.3, 5.2 Hz) | H-4 | ||

| ¹³C NMR (100.6 MHz) | δC | 29.5 ppm | N-Methyl (NMe) |

| 49.9 ppm | C-5 | ||

| 51.2 ppm | C-4 | ||

| 163.5 ppm | C-2 (Urea carbonyl) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) spectroscopy using Attenuated Total Reflectance (ATR) has been employed to identify the key functional groups present in the molecule. mdpi.com The spectrum shows characteristic absorption bands corresponding to N-H and O-H stretching, as well as the carbonyl groups of the urea (B33335) and carboxylic acid moieties. mdpi.com

Table 2: Infrared (IR) Spectroscopic Data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid mdpi.com

| Vibrational Mode | Wavenumber (νₘₐₓ/cm⁻¹) |

|---|---|

| N-H / O-H Stretch | 3317 |

| C=O Stretch (Carboxylic Acid) | 1708 |

| C=O Stretch (Urea) | 1626 |

| N-H Bend / C-N Stretch | 1516 |

| CH₂ Scissoring | 1452 |

Detailed Raman spectroscopic analyses for this specific compound were not prominently available in the reviewed literature.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative mode has been used to precisely determine the mass of the deprotonated molecule, further confirming its elemental composition. mdpi.com The experimentally observed mass-to-charge ratio (m/z) for the [M–H]⁻ ion shows excellent agreement with the theoretically calculated value. mdpi.com

Table 3: High-Resolution Mass Spectrometry Data mdpi.com

| Parameter | Value |

|---|---|

| Ionization Mode | ESI⁻ |

| Ion Formula | C₅H₇N₂O₃⁻ |

| m/z Found | 143.0458 |

While HRMS confirms the molecular formula, a detailed analysis of the compound's specific fragmentation pathways was not provided in the surveyed research. mdpi.com

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the crystalline state, including absolute stereochemistry and conformational details. mdpi.com

Absolute Configuration Assignment

The X-ray diffraction study of crystals grown from acetonitrile (B52724) confirmed the structure of the (S)-enantiomer of this compound. mdpi.com The analysis showed that all molecules within the crystal lattice possess the same enantiomeric form. mdpi.comresearchgate.net The compound crystallizes in the orthorhombic chiral space group P2₁2₁2₁, which is consistent with the presence of a single enantiomer. mdpi.compreprints.orgresearchgate.net

Conformational Analysis in the Crystalline State (e.g., half-chair conformations, torsion angles)

The crystal structure revealed the presence of two distinct, crystallographically independent conformers of the molecule within the unit cell. mdpi.comresearchgate.netresearchgate.net Both conformers adopt a flattened half-chair conformation, a geometry that accommodates the trigonal planar nature of the urea carbonyl carbon atom. mdpi.comresearchgate.net

The primary difference between the two conformers lies in the orientation of the carboxylic acid substituent on the heterocyclic ring. mdpi.com In one conformer, the carboxylic acid group is in a pseudo-equatorial position, while in the other, it occupies a pseudo-axial position. mdpi.comresearchgate.net This conformational difference is quantitatively described by the C(urea)–N–C–C(carboxyl) torsion angles, which were measured to be 145.9° and 109.0° in the two conformers, respectively. mdpi.com These two distinct conformers alternate positions within helical structures formed and stabilized by extensive hydrogen bonding throughout the crystal. mdpi.comresearchgate.net

Table 4: Crystallographic Data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid mdpi.compreprints.orgresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.2275(4) |

| b (Å) | 8.3963(5) |

| c (Å) | 24.9490(14) |

| Conformations in Unit Cell | 2 (pseudo-equatorial and pseudo-axial) |

| Torsion Angle (C(urea)–N–C–C(carboxyl)) | Conformer 1: 145.9° |

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Structures

The solid-state architecture of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is distinguished by a sophisticated network of intermolecular interactions, primarily governed by hydrogen bonding. mdpi.comresearchgate.netresearchgate.net X-ray diffraction studies have revealed that the compound crystallizes in the orthorhombic chiral space group P2₁2₁2₁, with unit cell constants of a = 6.2275(4) Å, b = 8.3963(5) Å, and c = 24.9490(14) Å. mdpi.comresearchgate.netpreprints.orgaminer.org

A remarkable feature of the crystal structure is the presence of two distinct conformers of the molecule within the asymmetric unit. mdpi.comresearchgate.net Both conformers adopt a flattened half-chair conformation, which accommodates the trigonal planar geometry at the urea carbonyl carbon. mdpi.comresearchgate.net The primary difference between them lies in the orientation of the carboxylic acid substituent: in one conformer, it is in a pseudo-equatorial position relative to the heterocyclic ring, while in the other, it adopts a pseudo-axial orientation. mdpi.comresearchgate.net These conformational differences are quantified by the C(urea)–N–C–C(carboxyl) torsion angles, which are 145.9° and 109.0° in the two respective conformers. mdpi.comresearchgate.net

These alternating conformers are organized into helical assemblies that propagate through the crystal lattice. mdpi.comresearchgate.net The stability of these helices is maintained by a robust hydrogen-bonding network, with each turn of the helix comprising four molecules. mdpi.comresearchgate.netresearchgate.net Each molecule of this compound participates in three hydrogen bonds, connecting it to two adjacent molecules within the helix. mdpi.comresearchgate.netpreprints.org

The pattern of these interactions shows a clear preference for the carboxylic acid group (O–H) to function as a hydrogen bond donor and the urea carbonyl group (C=O) to act as an acceptor. mdpi.comresearchgate.netpreprints.orgaminer.org Specifically, the carboxylic acid O–H of each molecule forms a hydrogen bond with the urea C=O of a neighboring molecule. mdpi.com Additionally, the urea N-H of one conformer type forms a hydrogen bond with the carboxylic acid C=O of the other conformer type. mdpi.comresearchgate.net This leaves half of the urea N-H groups and half of the carboxylic acid C=O groups not involved in hydrogen bonding. researchgate.net

Detailed parameters of the key hydrogen bonds identified in the crystal structure are provided below.

| Donor (D) - H | Acceptor (A) | D-H···A Type | Distance (D···A) (Å) | Angle (D-H···A) (°) |

| Carboxylic Acid O–H | Urea C=O | Intermolecular | 2.51 | 167.3 |

| Carboxylic Acid O–H | Urea C=O | Intermolecular | 2.53 | 165.2 |

| Urea N-H | Carboxylic Acid C=O | Intermolecular | 2.88 | 151.6 |

This table presents data synthesized from crystallographic studies. mdpi.comresearchgate.net

Chiroptical Properties and Stereochemical Studies

As a chiral molecule, this compound interacts with plane-polarized light, a property that is investigated using chiroptical spectroscopic techniques. These methods are essential for confirming the absolute configuration of enantiomers and studying their conformational behavior in solution. While the compound has been characterized by polarimetry, detailed public-domain studies utilizing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not extensively reported in the reviewed literature. mdpi.compreprints.orgaminer.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore. The resulting CD spectrum provides information about the stereochemical environment of the absorbing group.

For this compound, the primary chromophores are the urea carbonyl group within the imidazolidinone ring and the carbonyl group of the carboxylic acid. The electronic transitions associated with these groups (e.g., n → π* transitions) would be expected to give rise to distinct signals (Cotton effects) in the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms, making CD spectroscopy an ideal tool for:

Assigning Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by computational methods (like Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration, such as (S), can be unequivocally confirmed.

Although its application to this specific molecule is not detailed in the available literature, CD spectroscopy remains a critical method for its comprehensive stereochemical analysis.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum provides information complementary to a CD spectrum, as the two are mathematically related through the Kronig-Kramers transforms.

An ORD spectrum of this compound would show how its specific rotation changes with wavelength. The regions where the rotation changes rapidly correspond to the wavelengths of electronic absorption, resulting in Cotton effects. Analysis of the ORD curve can be used to:

Determine Absolute Stereochemistry: The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the molecule near the chromophore.

Identify Chromophores: The location of Cotton effects on the wavelength axis helps to identify the relevant electronic transitions within the molecule.

While specific ORD data curves for this compound are not available in the surveyed literature, it is noted that the (S)-enantiomer has been characterized by polarimetry, which is a single-wavelength measurement of optical rotation and a fundamental aspect of ORD. mdpi.compreprints.orgaminer.org A full ORD spectrum would provide more comprehensive information about the molecule's chiroptical properties across a range of wavelengths.

Reactivity and Reaction Mechanisms of 1 Methyl 2 Oxoimidazolidine 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) at the 4-position of the ring is a primary site of reactivity, undergoing reactions typical of aliphatic carboxylic acids. These transformations are crucial for the synthesis of derivatives and for its role as a precursor to pharmaceuticals like Imidapril (B193102). mdpi.comresearchgate.net

Esterification and Amidation Reactions

Esterification: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid can be readily converted to its corresponding esters through various standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This equilibrium-driven process is typically pushed towards the ester product by using the alcohol as the solvent or by removing water as it forms. The resulting esters, such as the t-butyl and benzyl (B1604629) esters, are frequently used as intermediates in the synthesis of more complex molecules, as the ester group can serve as a protecting group for the carboxylic acid. google.com

Amidation: The carboxylic acid can also be converted into amides. Direct reaction with an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid must first be "activated." This is commonly achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine to form the amide bond.

| Reaction | Reagents & Conditions | Product |

| Esterification | R'-OH, H⁺ (catalyst), Heat | 1-Methyl-2-oxoimidazolidine-4-carboxylate ester |

| Amidation | R'-NH₂, Coupling Agent (e.g., DCC, EDCI) | N-substituted 1-Methyl-2-oxoimidazolidine-4-carboxamide |

This table summarizes common conditions for esterification and amidation of the carboxylic acid group.

Reduction Pathways

The carboxylic acid group is susceptible to reduction to a primary alcohol, yielding (4-(hydroxymethyl)-1-methylimidazolidin-2-one). This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids. libretexts.org

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. byjus.commasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction proceeds in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the deprotonation of the carboxylic acid by the hydride, followed by the coordination of the aluminum to the carbonyl oxygen, which increases its electrophilicity and facilitates hydride attack. A subsequent aqueous or acidic workup is required to protonate the resulting alkoxide and liberate the primary alcohol. It is important to note that under these potent reducing conditions, the cyclic urea (B33335) carbonyl of the imidazolidinone ring could potentially also be reduced, although this would require more forcing conditions.

Decarboxylation Reactions

As a derivative of an α-amino acid, this compound can undergo decarboxylation (loss of CO₂), though not through simple heating. Modern synthetic methods, particularly those employing photoredox catalysis, have emerged as powerful tools for the decarboxylation of α-amino acids and their derivatives under mild conditions. nih.govresearchgate.net These reactions typically involve the conversion of the carboxylic acid into a redox-active ester, which can then undergo single-electron transfer (SET) to generate a radical intermediate. This radical readily loses CO₂ to form an α-amino radical, which can then be trapped by a suitable reaction partner. While specific studies on this compound are not prevalent, these general principles represent the most likely pathways for its decarboxylative functionalization. researchgate.netnih.gov

Reactivity of the Imidazolidinone Ring System

The imidazolidinone ring is a cyclic urea structure that is generally stable but possesses reactive sites, particularly the nitrogen atom at the 3-position (N3), which bears a proton.

Electrophilic and Nucleophilic Substitutions on the Ring

The most significant reactivity of the imidazolidinone ring in this molecule involves the N3 nitrogen atom. This secondary amine nitrogen is nucleophilic and can react with various electrophiles. Its reactivity can be dramatically enhanced by deprotonation.

In the presence of a strong base, such as potassium t-butoxide, the proton on N3 can be removed to form a potent nucleophilic amidate anion. This anion can then readily participate in substitution reactions with a wide range of electrophiles. A prominent example is the acylation of the ring, where the anion attacks an acyl halide (like 2-bromopropionyl chloride) to form a 3-acyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid derivative. google.com This specific reaction is a key step in the synthesis of the ACE inhibitor Imidapril. researchgate.net

| Step | Reagent | Intermediate/Product | Role of Reagent |

| 1. Deprotonation | Potassium t-butoxide | N3-anion of the imidazolidinone ring | Strong Base |

| 2. Acylation | R-COCl (Acid Chloride) | 3-Acyl-1-methyl-2-oxoimidazolidine-4-carboxylate | Electrophile |

This table outlines the two-step mechanism for the acylation at the N3 position of the imidazolidinone ring, a key example of its nucleophilic character.

While direct electrophilic substitution on the ring's carbon atoms is not a typical reaction pathway for a saturated heterocycle, related imidazolidinones can be synthesized through processes involving intramolecular cyclization followed by the trapping of an iminium ion intermediate by a C-nucleophile. nih.gov This highlights the inherent capacity of the ring system to accommodate substitution at its carbon skeleton during its formation.

Ring-Opening and Ring-Expansion Reactions

Ring-Opening: The imidazolidinone ring is chemically robust due to the stability of the cyclic urea structure. researchgate.net However, it can be forced open under harsh hydrolytic conditions. Reaction with a strong acid (e.g., concentrated HCl) or a strong base (e.g., aqueous NaOH) at elevated temperatures can lead to the cleavage of the amide bonds within the ring. researchgate.net This hydrolysis would ultimately yield (S)-2-amino-3-(methylamino)propionic acid, the acyclic amino acid from which the parent compound is synthesized. mdpi.com

Ring-Expansion: Ring-expansion reactions starting from the this compound scaffold are not commonly reported in the literature. Synthetic chemistry involving imidazolidinones more frequently describes their formation via the ring expansion of smaller, more strained heterocycles, such as aziridines reacting with isocyanates.

Hydrolysis Pathways

The imidazolidinone ring of this compound, a cyclic urea, is susceptible to hydrolysis, which involves the cleavage of one or both of the amide bonds within the ring. This process can be catalyzed by either acid or base, leading to ring-opening products. While specific kinetic studies on the hydrolysis of this compound are not extensively documented in the public domain, the general mechanisms can be inferred from studies on analogous 4-imidazolidinone structures and other cyclic ureas.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the urea moiety is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The breakdown of this intermediate, followed by further proton transfers and bond cleavages, results in the opening of the ring. Studies on the acid-catalyzed hydrolysis of similar compounds, such as 4-imino-imidazolidin-2-ones, have shown that the reaction can be zero-order with respect to the acid concentration if the substrate is fully protonated. rsc.org The rate-limiting step in such reactions is often the attack of water on the protonated substrate. rsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the urea. This forms a tetrahedral intermediate which can then collapse, leading to the cleavage of a C-N bond and the opening of the ring. The rate of hydrolysis in basic solutions is typically dependent on the hydroxide ion concentration. For some related 4-imidazolidinone prodrugs, decomposition in aqueous solutions at higher pH follows reversible second-order kinetics. nih.gov

The hydrolysis of the imidazolidinone ring ultimately leads to the formation of N-methyl-α,β-diaminopropionic acid derivatives. The exact structure of the product will depend on which of the two internal amide bonds is cleaved.

A study on the decomposition of 4-imidazolidinone prodrugs in aqueous solutions showed that the hydrolysis rate is significantly influenced by pH. nih.gov For one derivative, a sigmoidal pH-rate profile was observed, which is characteristic of the hydrolysis of many N-Mannich bases. nih.gov For another, a bell-shaped profile was noted, suggesting a change in the rate-limiting step with varying pH. nih.gov These findings highlight the complexity of hydrolysis pathways for the imidazolidinone core structure.

Advanced methods, such as microwave-assisted hydrolysis in concentrated hydrochloric acid, have been shown to dramatically accelerate the cleavage of cyclic ureas, offering high yields of the corresponding diamines in significantly reduced reaction times compared to conventional heating. tandfonline.com

Reactivity at the N-Methyl Group and Stereocenter

The N-methyl group in this compound is generally stable. Reactions involving the demethylation of such a group are possible but typically require harsh conditions or specific reagents. For instance, demethylation of N-methylated ureas is not a commonly reported high-yield reaction under standard laboratory conditions. However, the presence of the methyl group, as opposed to a hydrogen atom, can influence the molecule's conformation and reactivity. N-methylation can disrupt planar conformations that might otherwise be stabilized by hydrogen bonding, which can affect solubility and biological interactions. nih.gov

The stereocenter at the 4-position, which bears the carboxylic acid group, is a key feature of this molecule, particularly for its applications in stereospecific synthesis, such as in the preparation of the ACE inhibitor imidapril. mdpi.com The stability of this stereocenter is crucial. Under typical reaction conditions, this chiral center is expected to be stable. However, under certain conditions, particularly those involving strong bases, there is a potential for epimerization. Epimerization would involve the deprotonation of the α-carbon to the carboxylic acid, forming a planar enolate intermediate, which can then be reprotonated from either face, leading to a racemic or diastereomeric mixture. The likelihood of this occurring depends on the reaction conditions, such as the strength of the base, temperature, and solvent.

Reactions involving the carboxylic acid group, such as esterification or coupling to form an amide, are generally not expected to affect the stereocenter, provided that conditions that could induce epimerization are avoided. In the synthesis of related compounds, the ester derivatives of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid are used in reactions with acyl chlorides, and these reactions are designed to proceed with retention of the stereochemistry at the 4-position. google.com

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available. However, insights can be drawn from studies on similar imidazolidinone-containing molecules.

Kinetic Aspects: Kinetic studies on the hydrolysis of 4-imidazolidinone prodrugs have been conducted in aqueous solutions across a range of pH values. nih.gov These studies typically monitor the disappearance of the starting material or the appearance of a product over time using techniques like HPLC. The data can be used to determine reaction order, rate constants, and half-lives. For example, the hydrolysis of one 4-imidazolidinone derivative was found to follow apparent first-order kinetics at pH < 5, while at higher pH, the decomposition proceeded to an equilibrium and was described by reversible first- and second-order kinetics. nih.gov A half-life of 6.9 hours at pH 7.4 and 60°C was calculated for this compound. nih.gov Another analogue showed enhanced instability, and its decomposition kinetics led to a bell-shaped pH-rate profile, indicating a more complex mechanism with a change in the rate-determining step. nih.gov

The following table summarizes kinetic data for the hydrolysis of a 4-imidazolidinone prodrug derived from formaldehyde and prilocaine at 60°C. nih.gov

| pH | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Half-life (t½) (h) |

| 1.0 | ~0.2 | ~3.5 |

| 5.0 | ~0.02 | ~35 |

| 7.4 | ~0.1 | 6.9 |

Note: Data is estimated from graphical representations in the source and is for an analogous compound, not this compound itself.

Thermodynamic Aspects: Thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation can be determined by studying the effect of temperature on the reaction rate. These parameters provide valuable information about the transition state of the reaction. For the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, computational studies have been used to calculate the activation free energy (ΔG‡). acs.org The rate-determining step was found to be the cyclization, with a calculated activation free energy of 20.8 kcal/mol. acs.org

While specific thermodynamic data for reactions of this compound are not available, some data exists for the parent compound, 2-imidazolidinone.

| Thermodynamic Property | Value | Units |

| Enthalpy of Sublimation (ΔsubH°) | 96.6 ± 0.8 | kJ/mol |

| Enthalpy of Fusion (ΔfusH) | 11.5 | kJ/mol |

Source: NIST Chemistry WebBook for 2-imidazolidinone. nist.gov

These values pertain to the physical properties of the parent cyclic urea and not directly to the chemical reactivity of its derivative in solution, but they are fundamental thermodynamic characteristics of the core ring system.

Mechanistic Investigations using Isotopic Labeling and Advanced Spectroscopic Techniques

The elucidation of reaction mechanisms for compounds like this compound can be greatly aided by modern analytical techniques.

Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. wikipedia.org By replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or deuterium (B1214612) for hydrogen), one can determine which bonds are broken and formed during the reaction by tracking the position of the label in the products and intermediates.

For studying hydrolysis mechanisms, one could use H₂¹⁸O to see if the ¹⁸O atom is incorporated into the ring-opened product's carboxylic acid or amide groups. Carbon-13 or Nitrogen-15 labeling of the imidazolidinone ring could provide definitive evidence for the site of bond cleavage. Kinetic Isotope Effects (KIEs) can also be measured to probe the rate-determining step of a reaction. For instance, a solvent isotope effect (kH₂O/kD₂O) was used to support a mechanism where the rate-limiting step in the hydrolysis of 4-imino-imidazolidin-2-ones is the attack of water on the protonated imine. rsc.org In studies of the urease-catalyzed hydrolysis of hydroxyurea, both carbonyl carbon and nitrogen isotope effects were measured to support the formation of a common intermediate. nih.gov

Advanced Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying reaction intermediates. By monitoring a reaction directly in the NMR tube, transient species can sometimes be detected and characterized. For example, in prolinamide-catalyzed aldol reactions, several imidazolidinone intermediates were detected and identified using ¹H NMR. rsc.org

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is another key technique. It can be used to identify products and intermediates in a reaction mixture, even at very low concentrations. In a study on the decomposition of 4-imidazolidinone prodrugs, LC-MS was used to identify an isomeric byproduct, suggesting a more complex reaction pathway than simple hydrolysis. nih.gov

These advanced techniques, while not yet extensively applied to study the specific reactivity of this compound, represent the state-of-the-art for mechanistic investigations in organic chemistry and could provide significant insights into its reaction pathways.

Theoretical and Computational Chemistry Studies of 1 Methyl 2 Oxoimidazolidine 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and structure of molecules. Methods like Density Functional Theory (DFT) provide insights into electron distribution, molecular orbitals, and spectroscopic properties.

As of now, specific DFT studies performed on 1-Methyl-2-oxoimidazolidine-4-carboxylic acid to determine its electronic structure and bonding parameters have not been reported in the scientific literature. Such studies would typically provide valuable data on bond lengths, bond angles, dihedral angles, and the distribution of electron density across the molecule. For comparative purposes, DFT calculations are frequently used for similar heterocyclic compounds to elucidate their structural and electronic properties.

A molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO suggests its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. researchgate.netutexas.edu

Currently, there are no published studies that report the HOMO-LUMO energies or the frontier molecular orbital surfaces for this compound.

While experimental spectroscopic data for this compound exists, there is a lack of published research comparing these findings with computationally predicted spectroscopic parameters. Such a comparison would be instrumental in validating the accuracy of the computational methods used. The experimentally determined spectroscopic data is summarized in the table below. mdpi.com

| Spectroscopic Data | Observed Values |

| IR νmax/cm-1 (ATR) | 3317, 1708, 1626, 1516, 1452, 1242 |

| 1H NMR δH (400 MHz, D2O) | 2.63 (3H, s, NMe), 3.50 (1H, dd, J = 9.7, 5.2 Hz, H-5), 3.72 (1H, apparent t, J = 10.0 Hz, H-5), 4.27 (1H, dd, J = 10.3, 5.2 Hz, H-4) |

| 13C NMR δC (100.6 MHz, D2O) | 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO2H) |

Conformational Analysis through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule in different environments. However, no MD simulation studies for this compound have been published to date.

Nonetheless, single-crystal X-ray diffraction studies have provided valuable insight into the solid-state conformations of this molecule. mdpi.comresearchgate.net The crystal structure reveals the presence of two distinct conformers that adopt flattened half-chair conformations. mdpi.comresearchgate.net These conformers are distinguished by the orientation of the carboxylic acid substituent on the heterocyclic ring. mdpi.com

Pseudo-equatorial conformer: In one conformer, the carboxylic acid group is in a pseudo-equatorial position.

Pseudo-axial conformer: In the other, the carboxylic acid group is in a pseudo-axial position.

The difference between these two conformers is quantitatively described by the Curea–N–C–Ccarboxyl torsion angles. mdpi.com

| Conformer | Curea–N–C–Ccarboxyl Torsion Angle |

| Conformer 1 | 145.9° |

| Conformer 2 | 109.0° |

These experimentally observed conformers suggest that the energy barrier between these states may be small, a hypothesis that could be further investigated through MD simulations.

Computational Elucidation of Reaction Mechanisms and Transition States

The synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has been achieved via the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene (B1210022) in the presence of sodium hydrogencarbonate. mdpi.com While the synthetic pathway is established, there is no available research that employs computational methods to elucidate the reaction mechanism, identify transition states, or calculate activation energies for this process. Such studies would provide a deeper, molecular-level understanding of the synthetic route.

Molecular Modeling of Interactions with Biomolecular Targets

This compound is a known metabolite of the ACE inhibitor imidapril (B193102), which points to its potential interaction with the angiotensin-converting enzyme. mdpi.com Additionally, derivatives of 2-oxo-imidazolidine-4-carboxylic acid have been explored as inhibitors of matrix metalloproteinase-13 (MMP-13). nih.gov Despite these connections, there are no published molecular modeling or docking studies that specifically visualize or quantify the interaction of this compound with the active site of ACE or any other biomolecular target. Such studies would be invaluable for understanding its metabolic fate and exploring any potential biological activity of the compound itself.

Virtual Screening and Structure-Based Design of Analogues

While extensive research has been conducted on the synthesis and structural characterization of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a key precursor and metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, detailed computational studies focusing on the virtual screening and design of its analogues are not widely reported in publicly accessible literature. mdpi.com However, the principles of computational chemistry provide a robust framework for how such studies would be approached to discover novel and potent analogues, primarily targeting ACE for the management of hypertension. bath.ac.uknih.gov

The foundation of modern structure-based drug design is the availability of high-resolution three-dimensional structures of the biological target. bath.ac.uk For analogues of this compound, the primary target is Angiotensin-Converting Enzyme (ACE). The crystal structures of ACE's two catalytically active domains, the N- and C-domains, have been solved, providing a platform for the rational design of new inhibitors. nih.govnih.gov Designing domain-selective inhibitors is a key goal, as it may lead to therapies with improved efficacy and fewer side effects compared to non-selective inhibitors. nih.gov

Structure-Based Design and Molecular Docking

Structure-based design for this class of compounds would leverage the known crystal structure of ACE. The process involves using molecular docking programs to predict the binding conformation and affinity of potential analogues within the enzyme's active site. This active site contains a critical zinc ion (Zn²⁺) that is essential for its catalytic activity. nih.gov

Successful ACE inhibitors, such as Lisinopril (B193118), establish a set of key interactions with the enzyme's active site, which serves as a blueprint for designing new molecules. These interactions typically include:

Coordination with the catalytic Zn²⁺ ion.

Hydrogen bonds with key amino acid residues like Glu384, Lys511, and Tyr520. nih.gov

Hydrophobic interactions within the S₁, S₁′, and S₂′ pockets of the active site. nih.gov

In a typical study, a library of virtual analogues of this compound would be generated by modifying its core structure. These modifications could include altering substituent groups to enhance interactions with the enzyme's binding pockets. Each analogue would then be docked into the ACE active site, and the results would be scored based on predicted binding energy. This allows for the prioritization of compounds for synthesis and biological testing.

Illustrative Molecular Docking Results for Hypothetical Analogues

The following table illustrates the type of data that would be generated from a molecular docking study of hypothetical analogues designed from the this compound scaffold. The binding energy represents the predicted affinity of the compound for the ACE active site, with more negative values indicating stronger binding.

| Analogue ID | Modification on Core Scaffold | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions with ACE Active Site |

| Parent | This compound | -5.8 | H-bond with Tyr520; Partial coordination with Zn²⁺ |

| ANA-01 | Addition of a phenylpropyl group at N3 | -8.5 | H-bond with Tyr520, Glu162; Strong coordination with Zn²⁺; Hydrophobic interaction in S₁ pocket |

| ANA-02 | Addition of an ethyl ester to the carboxylic acid | -6.2 | Loss of strong carboxylate interaction with Zn²⁺ |

| ANA-03 | Replacement of N1-methyl with a cyclopropyl (B3062369) group | -6.5 | Enhanced hydrophobic interaction near S₂' pocket |

| ANA-04 | Phenylpropyl at N3 and cyclopropyl at N1 | -9.1 | Multiple H-bonds; Strong Zn²⁺ coordination; Fills S₁ and S₂' pockets effectively |

Note: This data is illustrative and intended to represent the output of a computational study.

Virtual Screening for Novel Scaffolds

Virtual screening is a complementary computational technique used to identify novel compounds from large chemical databases. Instead of modifying a known scaffold, this method screens vast libraries containing millions of diverse compounds to find those that are predicted to bind to the target.

For designing novel ACE inhibitors, a virtual screening workflow could involve:

Pharmacophore Modeling: A 3D pharmacophore model can be built based on the key interaction features of known potent ACE inhibitors. This model acts as a filter to rapidly screen libraries for compounds that possess the correct spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, zinc-binding group).

High-Throughput Docking: Compounds that pass the pharmacophore filter are then subjected to molecular docking into the ACE active site. This step provides a more refined prediction of binding affinity and pose.

Filtering and Selection: The resulting hits are filtered based on docking scores, predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and chemical novelty to select a manageable number of promising candidates for acquisition and experimental validation. rdd.edu.iq

This approach can identify entirely new chemical scaffolds that may serve as starting points for novel series of ACE inhibitors, potentially moving beyond the traditional imidazolidinone core while retaining the necessary binding characteristics.

Derivatization and Analog Design Based on 1 Methyl 2 Oxoimidazolidine 4 Carboxylic Acid Scaffold

Synthesis of Substituted 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Derivatives

The synthesis of derivatives of this compound can be systematically approached by modifying its three key features: the carboxylic acid moiety, the imidazolidinone ring, and the N-methyl group.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, often to improve oral bioavailability by creating prodrugs or to introduce new interactions with biological targets. Common modifications include esterification and amide bond formation.

Esterification: The synthesis of various esters of this compound is a common prodrug strategy. For instance, t-butyl and benzyl (B1604629) esters have been prepared and utilized as intermediates in the synthesis of more complex molecules. The formation of these esters typically involves standard procedures, such as reaction with the corresponding alcohol under acidic conditions or via alkylation of the carboxylate salt.

Amide Bond Formation: The carboxylic acid can be converted to a wide range of amides and hydroxyamides through coupling reactions. The synthesis of hydroxyamides, for example, has been explored in the context of developing matrix metalloproteinase (MMP) inhibitors from the related 2-oxo-imidazolidine-4-carboxylic acid scaffold. nih.gov This transformation is typically achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride or using standard peptide coupling reagents, followed by reaction with the desired amine or hydroxylamine.

| Derivative Type | Synthetic Approach | Key Reagents |

| Esters | Acid-catalyzed esterification or alkylation of carboxylate | Corresponding alcohol (e.g., t-butanol, benzyl alcohol), acid catalyst, or alkyl halide |

| Amides | Amide coupling | Amine, coupling reagents (e.g., DCC, EDC), or conversion to acid chloride (e.g., SOCl2) |

| Hydroxyamides | Amide coupling | Hydroxylamine, coupling reagents or conversion to acid chloride |

Substitutions on the Imidazolidinone Ring

The imidazolidinone ring offers positions for substitution, primarily at the N3 nitrogen and potentially at the C5 carbon, to introduce diversity and modulate biological activity.

N3-Acylation: A key strategy in the development of ACE inhibitors based on this scaffold involves the acylation of the N3 position. For example, in the synthesis of imidapril (B193102) analogs, the ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is reacted with an activated acyl group, such as an acid chloride. google.com This reaction is typically performed in the presence of a base to deprotonate the N3 nitrogen, facilitating nucleophilic attack on the acylating agent.

Derivatization at the N-Methyl Position

Modification of the N-methyl group is less commonly reported but represents a potential avenue for analog design. Strategies could involve demethylation followed by re-alkylation or re-arylation to introduce different substituents.

N-Demethylation and Re-alkylation/Arylation: While specific examples for this compound are not prevalent in the literature, general methods for N-demethylation of cyclic ureas could be applied. Subsequent N-alkylation or N-arylation of the resulting secondary amine at the N1 position would introduce novel structural diversity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful tools in drug design to explore new chemical space, improve drug-like properties, and circumvent existing patents. For the this compound scaffold, these strategies can be applied to both the cyclic urea (B33335) core and the carboxylic acid functional group.

The cyclic urea moiety itself can be considered a bioisostere of other five-membered heterocyclic rings. Scaffold hopping could involve replacing the imidazolidinone ring with structures like pyrrolidinone, oxazolidinone, or thiazolidinone to assess the impact on biological activity and pharmacokinetic parameters.

The carboxylic acid group is frequently replaced with bioisosteres to improve metabolic stability and cell permeability. Common bioisosteric replacements for carboxylic acids include tetrazoles, hydroxamic acids, and various acidic heterocycles. The choice of bioisostere depends on the specific interactions required for biological activity at the target protein.

Design and Synthesis of Labeled Probes and Tags

To study the mechanism of action, target engagement, and pharmacokinetic properties of drugs derived from the this compound scaffold, labeled probes and tags can be synthesized. These include fluorescently labeled probes, radiolabeled compounds, and biotinylated derivatives for affinity-based studies.

The design of such probes typically involves incorporating a linker at a position that does not interfere with the compound's biological activity, often at the periphery of the molecule. For instance, a fluorescent dye could be attached via a linker to the N3 position or as part of a larger substituent on the carboxylic acid amide. A recent study on a different imidazolidine-2,4-dione scaffold demonstrated the successful introduction of a Cy5-fluorophore to create a fluorescent probe for the cannabinoid CB2 receptor. researchgate.net This approach highlights the feasibility of developing similar tools for targets of this compound derivatives.

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry and library synthesis are efficient methods for exploring the structure-activity relationships (SAR) of a given scaffold. The this compound core is well-suited for such approaches due to its multiple points of diversification.

Both solid-phase and solution-phase parallel synthesis methodologies can be employed to generate libraries of derivatives. For example, a library could be constructed by first preparing the core scaffold and then reacting it with a diverse set of building blocks at the carboxylic acid and N3 positions. In the context of ACE inhibitors, combinatorial approaches have been used to generate libraries of peptidomimetics to identify potent lead compounds. nih.gov These strategies often involve the use of automated synthesis platforms and high-throughput screening to rapidly assess the biological activity of the synthesized compounds.

Advanced Analytical Methodologies in Research on 1 Methyl 2 Oxoimidazolidine 4 Carboxylic Acid

Chromatographic Separations for Isomers and Mixtures

Chromatography is a cornerstone for the analysis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, enabling the separation of its enantiomers and its isolation from intricate matrices.

The presence of a stereogenic center at the C4 position of the imidazolidinone ring means that this compound exists as a pair of enantiomers. nih.gov Chiral HPLC is the predominant technique for resolving such racemic mixtures, and method development typically involves a systematic screening of chiral stationary phases (CSPs) and mobile phases. chromatographyonline.combioanalysis-zone.com

The development of a successful chiral HPLC method is a multi-step process that begins with selecting an appropriate column and mobile phase system. bioanalysis-zone.com For a polar, ionizable molecule like this compound, several types of CSPs could be effective, including polysaccharide-based, macrocyclic glycopeptide, and cyclodextrin-based columns. chromatographyonline.comsigmaaldrich.com

Key Method Development Considerations:

Column Selection: A screening approach using columns with broad enantiorecognition capabilities is often the first step. Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are highly versatile and can be used in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ V, T) are particularly useful for polar, ionizable compounds. sigmaaldrich.com

Mobile Phase Composition: The choice of mobile phase is critical for achieving separation.

In normal-phase mode , mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. chromatographyonline.com For acidic compounds, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often necessary to improve peak shape and achieve resolution. chromatographyonline.com

In reversed-phase mode , aqueous buffers are used with organic modifiers like acetonitrile (B52724) or methanol (B129727). The pH of the buffer is a critical parameter for controlling the ionization state of the carboxylic acid group. chromatographyonline.com

Polar Organic Mode utilizes polar solvents like acetonitrile and methanol, often with acidic and basic additives (e.g., TFA and triethylamine), which can be effective for challenging separations. nih.gov

Optimization: Once initial separation is achieved, parameters such as flow rate, temperature, and modifier concentration are fine-tuned. Chiral separations often benefit from lower flow rates and controlled temperatures, as selectivity can be temperature-dependent. bioanalysis-zone.com

| Parameter | Typical Conditions for Chiral Carboxylic Acid Separation |

|---|---|

| Stationary Phases (CSPs) | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H), Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ V2, T), Cyclodextrin-based (e.g., CYCLOBOND™) |

| Mobile Phases | Normal Phase: Hexane/Ethanol or Isopropanol with 0.1% TFA Reversed Phase: Acetonitrile/Water with Phosphate or Formate (B1220265) buffer (pH 2-7) |

| Flow Rate | 0.5 - 1.0 mL/min for analytical columns (4.6 mm ID) chromatographyonline.com |

| Temperature | Controlled, often tested between 10°C and 40°C to optimize selectivity bioanalysis-zone.com |

| Detection | UV (approx. 210 nm due to lack of strong chromophore), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |

Direct analysis of this compound by gas chromatography is challenging due to its low volatility and polar nature. Therefore, derivatization is a mandatory step to convert the polar carboxylic acid and N-H groups into more volatile and thermally stable esters and silyl (B83357) ethers. uah.edu

A notable application is the determination of this compound as a metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril (B193102), in biological fluids. mdpi.comresearchgate.net Research by Matsuoka et al. detailed a GC-MS method for quantifying three metabolites of imidapril, including the cyclic derivative related to this compound, in human plasma and urine. The procedure involved a two-step derivatization process:

Esterification: The carboxylic acid group is converted into a more volatile ester, for example, by reaction with pentafluorobenzyl bromide.

Silylation: The remaining polar N-H group in the urea (B33335) moiety is capped using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). uah.edu

Following derivatization, the sample is analyzed by GC, often coupled with a mass spectrometer for selective detection. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small percentage of an organic modifier, such as methanol or ethanol.

For the enantioseparation of this compound, SFC would utilize the same types of chiral stationary phases as HPLC. fagg.be The presence of acidic and basic additives in the modifier is crucial for improving peak shape and achieving resolution for polar and ionizable compounds. The unique properties of supercritical fluids can lead to different selectivity compared to liquid chromatography, making SFC a valuable tool in method development. fagg.be

Advanced Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of analytes in an electric field. For chiral analysis of this compound, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the background electrolyte (BGE).

Method development in chiral CE would involve screening various neutral and charged cyclodextrins. The addition of organic modifiers or other additives like urea to the BGE can influence the interactions between the analyte, the chiral selector, and the capillary wall, thereby affecting the separation. nih.govresearchgate.net Given that the target compound contains a urea moiety, exploring urea as a buffer additive could be particularly effective in modulating hydrophobic interactions and achieving separation. nih.gov For enhanced sensitivity and structural confirmation, coupling CE with mass spectrometry (CE-MS) is a powerful approach, though it may require derivatization to improve ionization efficiency in positive ion mode. unl.edu

Spectroscopic Quantification in Research Matrices

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the compound's structure. Specific chemical shifts provide information about the molecular framework. For enantiomeric purity determination, chiral solvating agents can be used in NMR to induce separate signals for the two enantiomers. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. mdpi.comresearchgate.net Electrospray ionization (ESI) is a common technique used for this polar compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the cyclic urea (imidazolidinone) C=O stretch. mdpi.com

Circular Dichroism (CD) Spectroscopy: This technique can be used to study chiral molecules. The interaction of a chiral carboxylic acid with a suitable metal complex can induce a CD signal in the visible light region, allowing for the determination of enantiomeric composition. nih.gov

| Technique | Observed Data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid researchgate.net |

|---|---|

| ¹³C NMR (100.6 MHz, D₂O) | δ 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (COOH) |

| High Resolution MS (ESI-) | m/z found: 143.0458; C₅H₇N₂O₃ ([M-H]⁻) requires 143.0462 |

Coupled Analytical Techniques (e.g., LC-MS/MS, GC-MS for mechanistic studies)

Coupled or hyphenated techniques, which combine the separation power of chromatography with the detection specificity of mass spectrometry, are essential for quantifying the compound in complex biological matrices and for mechanistic studies.

GC-MS: As previously discussed, GC-MS is a highly sensitive and specific method for quantifying this compound in plasma and urine after appropriate derivatization. researchgate.net The use of multiple ion detection enhances the selectivity of the analysis, making it suitable for pharmacokinetic studies. researchgate.net The fragmentation patterns observed in the mass spectrometer can also provide structural confirmation.

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the benchmark for sensitive and selective quantification of small molecules in biological fluids. mdpi.com For this compound, a reversed-phase or HILIC separation could be coupled with an ESI source. A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would be used for quantification. This involves selecting the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and monitoring specific fragment ions, providing exceptional selectivity and sensitivity. nih.govwjgnet.com This technique is ideal for tracking the compound in metabolic pathways or degradation studies.

Biological Activity and Mechanistic Insights of 1 Methyl 2 Oxoimidazolidine 4 Carboxylic Acid Derivatives Strictly Non Clinical

Role as a Precursor to Biologically Active Molecules (e.g., Imidaprilat)

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid serves as a crucial chiral building block in the synthesis of complex, biologically active molecules. nih.govresearchgate.net Its primary and most well-documented role is as a key precursor for the angiotensin-converting enzyme (ACE) inhibitor, Imidapril (B193102). nih.govresearchgate.net Imidapril is a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active form. nih.govnih.gov

Following administration, Imidapril undergoes hydrolysis in the liver, where its ethyl ester group is cleaved to form the active dicarboxylic acid metabolite, Imidaprilat. nih.govsciopen.comnih.gov This bioactivation is a critical step for its therapeutic effect. The structural core provided by 1-methyl-2-oxoimidazolidine-4-carboxylic acid is essential for the proper orientation and binding of Imidaprilat to its target enzyme. Furthermore, this compound is not only a starting material for the synthesis of Imidapril but has also been identified as one of its metabolites. nih.govresearchgate.net The synthesis pathways described in various patents confirm that esters of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid are important starting materials and intermediates in the production of Imidapril and its salts. researchgate.netnih.gov

Enzyme Inhibition and Activation Studies of Derivatives (e.g., Angiotensin-Converting Enzyme inhibition kinetics and binding modes)

Derivatives of this compound are most notably recognized for their potent inhibitory activity against the Angiotensin-Converting Enzyme (ACE). nih.gov The active metabolite, Imidaprilat, functions as a competitive inhibitor of ACE. nih.govnih.gov By competing with the natural substrate, angiotensin I, Imidaprilat effectively blocks its conversion to the potent vasoconstrictor, angiotensin II. nih.govsciopen.com

The inhibitory potency of these derivatives has been quantified in various studies. Imidaprilat's potency is comparable to that of enalaprilat (B1671235) and approximately double that of captopril (B1668294), two other well-established ACE inhibitors. nih.gov Detailed investigations into a series of (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives have revealed exceptionally high in vitro ACE inhibitory activities. researchgate.net Specifically, dicarboxylic acid derivatives possessing an S,S,S stereochemical configuration demonstrated potent inhibition, with IC50 values in the low nanomolar range. researchgate.net

| Compound Derivative Structure | Configuration | IC50 (M) |

|---|---|---|

| (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid | S,S,S | 1.1 x 10-8 - 1.5 x 10-9 |

The binding mode is characterized by a direct interaction with the ACE active site, which prevents the enzyme from carrying out its normal physiological function. nih.govnih.gov This competitive inhibition is the fundamental mechanism behind the biological effects of these compounds. youtube.com

Receptor Binding and Ligand-Target Interaction Analysis at the Molecular Level

The biological target of this compound derivatives like Imidaprilat is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloproteinase. nih.gov The interaction is therefore best described as ligand-enzyme binding rather than classical receptor binding. Molecular-level analyses, including computational modeling and X-ray crystallography of related inhibitors, have elucidated the specific interactions within the enzyme's active site. nih.govnih.gov

The binding is characterized by several key interactions:

Zinc Coordination: The carboxylate group of the inhibitor chelates the essential zinc ion (Zn²⁺) located in the active site of ACE. This interaction is critical for high-affinity binding and mimics the transition state of substrate hydrolysis. nih.govdergipark.org.tr

Hydrogen Bonding: The inhibitor forms multiple hydrogen bonds with amino acid residues in the active site. For analogous inhibitors like lisinopril (B193118) and enalaprilat, the terminal carboxylate group forms crucial hydrogen bonds with residues such as Lys511 and Tyr520. nih.gov

Molecular docking and combined quantum mechanical/molecular mechanical (QM/MM) studies have been employed to model these interactions, confirming that the inhibitor binds through direct contact with the metal ion and is further stabilized by a network of hydrogen bonds and hydrophobic contacts. nih.gov These strong, specific interactions underpin the potent and selective inhibition of the ACE enzyme.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding of Imidazolidinone Derivatives

Structure-activity relationship (SAR) studies of imidazolidinone derivatives have provided critical insights into the structural requirements for potent ACE inhibition. These studies systematically modify the chemical structure to determine which functional groups and spatial arrangements are essential for biological activity.

Key SAR findings for this class of inhibitors include:

Stereochemistry: The stereochemical configuration is paramount for potent activity. Derivatives with an S,S,S configuration at the three chiral centers exhibit the most potent ACE inhibitory effects. researchgate.net This highlights the high degree of stereoselectivity of the ACE active site.

N-Ring Carboxylic Acid: The carboxylic acid group on the 2-oxoimidazolidine-4-carboxylic acid moiety is essential. It mimics the C-terminal carboxylate of natural ACE substrates, which is a crucial recognition element for binding to the enzyme. dergipark.org.tr

Zinc-Binding Group: A functional group capable of coordinating with the active site zinc ion is a prerequisite for all active-site directed ACE inhibitors. In the case of Imidaprilat, this is a carboxylate group. dergipark.org.tr

Side Chains: The nature of the side chains that occupy the S1 and S2' pockets of the enzyme influences potency and pharmacokinetic properties. Large, hydrophobic heterocyclic rings in the N-ring position can increase potency. dergipark.org.tr For instance, the phenylethyl group of Imidaprilat effectively occupies the S1' pocket.

These SAR studies confirm that the 2-oxoimidazolidine ring acts as a rigid scaffold that correctly positions the necessary interacting groups—the zinc-binding carboxylate, the C-terminal mimicking carboxylate, and the amino acid side-chain mimics—for optimal binding within the ACE active site.

Biophysical Characterization of Molecular Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

While specific biophysical data for this compound derivatives are not extensively published, studies on analogous ACE inhibitors provide significant insight into the thermodynamics and kinetics of binding. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for this characterization. xjtu.edu.cn